4-(Octanoyloxy)-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
4-(Octanoyloxy)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes an octanoyloxy group attached to a benzoxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octanoyloxy)-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of salicylic acid derivatives with octanoyl chloride in the presence of a base, such as pyridine, to form the desired benzoxazinone structure. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Octanoyloxy)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the benzoxazinone ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the benzoxazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzoxazinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-(Octanoyloxy)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Octanoyloxy)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4H-Pyrans: These compounds share a similar heterocyclic structure but differ in their functional groups and reactivity.
4-Hydroxy-2-quinolones: These compounds have a similar core structure but exhibit different biological activities and chemical properties.
Uniqueness
4-(Octanoyloxy)-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific octanoyloxy group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
918639-51-7 |
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Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
(3-oxo-1,4-benzoxazin-4-yl) octanoate |
InChI |
InChI=1S/C16H21NO4/c1-2-3-4-5-6-11-16(19)21-17-13-9-7-8-10-14(13)20-12-15(17)18/h7-10H,2-6,11-12H2,1H3 |
InChI Key |
LFGHSLSPZKYTPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)ON1C(=O)COC2=CC=CC=C21 |
Origin of Product |
United States |
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